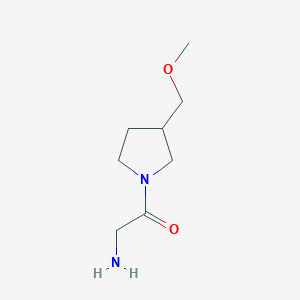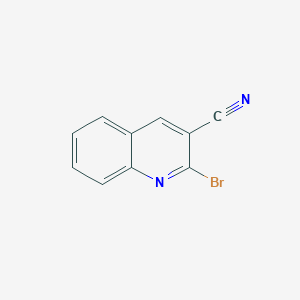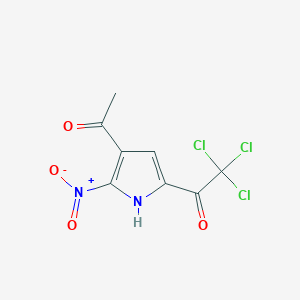
1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Potential Applications in Environmental Chemistry
Compounds with similar structural features, such as chlorinated ethanes and nitro-substituted organics, have been extensively studied in environmental chemistry. For example, studies on DDT isomers and their environmental fate have revealed the importance of understanding the behavior of chlorinated compounds in various environmental compartments (Ricking & Schwarzbauer, 2012). Similarly, research on 1,1,1-trichloroethane has focused on its neurotoxic effects and environmental impact, suggesting a need for careful consideration of the environmental and health implications of chlorinated compounds (Fernicola et al., 1991).
Role in Organic Synthesis and Material Science
The nitro and acetyl groups present in the compound suggest reactivity that could be harnessed in organic synthesis. Nitro compounds, for instance, have been explored for their potential in creating high-energy materials due to their stability and performance characteristics (Hanafi et al., 2019). Additionally, the chlorinated ethanone part of the molecule might contribute to the compound's utility in polymer chemistry or as a solvent in specific organic reactions, similar to the applications of trichloroethane.
Potential in Corrosion Inhibition
Compounds containing nitro groups and other heteroatoms have been investigated for their role as corrosion inhibitors. The presence of such functional groups can enhance the ability of a molecule to interact with metal surfaces and prevent corrosion, making it a candidate for study in the context of materials protection (Verma et al., 2020).
Environmental Degradation and Treatment
Understanding the degradation pathways and environmental persistence of chlorinated compounds is crucial for assessing their impact and developing treatment methods. Studies on the natural and enhanced degradation of trichloroethane derivatives in subsurface environments provide insights into bioremediation strategies and the challenges associated with the complete dechlorination of these compounds (Scheutz et al., 2011).
特性
IUPAC Name |
1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2O4/c1-3(14)4-2-5(6(15)8(9,10)11)12-7(4)13(16)17/h2,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGNPSISZDSTRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

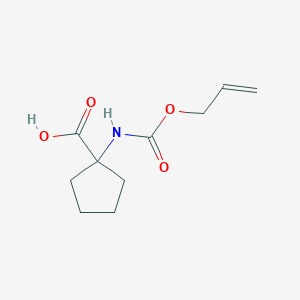
![1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374167.png)



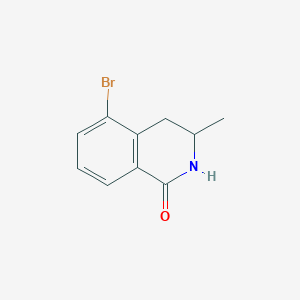

![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1374179.png)

![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B1374182.png)
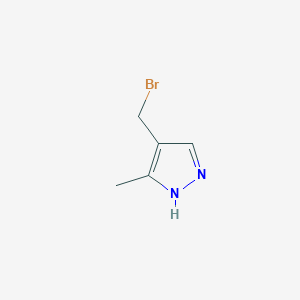
![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine](/img/structure/B1374185.png)
